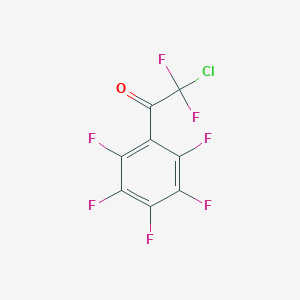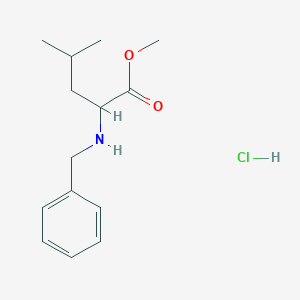
N-Benzyl-L-leucine Methyl Ester HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-L-leucine Methyl Ester Hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is a leucine derivative where the amino group is protected by a benzyl group, and the carboxyl group is esterified with methanol. This compound is often used in peptide synthesis and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
N-Benzyl-L-leucine Methyl Ester Hydrochloride can be synthesized through the esterification of N-Benzyl-L-leucine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: N-Benzyl-L-leucine is reacted with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of N-Benzyl-L-leucine Methyl Ester Hydrochloride may involve large-scale esterification processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-Benzyl-L-leucine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The major product is N-Benzyl-L-leucine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
N-Benzyl-L-leucine Methyl Ester Hydrochloride has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and as a building block for drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound finds use in the production of various chemicals and materials.
作用机制
The mechanism of action of N-Benzyl-L-leucine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The ester group allows for hydrolysis, releasing the active leucine derivative, which can then participate in various biochemical pathways .
相似化合物的比较
N-Benzyl-L-leucine Methyl Ester Hydrochloride can be compared with other similar compounds, such as:
N-Benzoyl-L-leucine Methyl Ester: Similar in structure but with a benzoyl group instead of a benzyl group.
L-Leucine Methyl Ester Hydrochloride: Lacks the benzyl group, making it less sterically hindered.
O-Benzyl-L-serine Methyl Ester Hydrochloride: Contains a serine residue instead of leucine.
Uniqueness
N-Benzyl-L-leucine Methyl Ester Hydrochloride is unique due to its specific combination of a benzyl-protected amino group and a methyl esterified carboxyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
methyl 2-(benzylamino)-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12;/h4-8,11,13,15H,9-10H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYNDDALSOAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

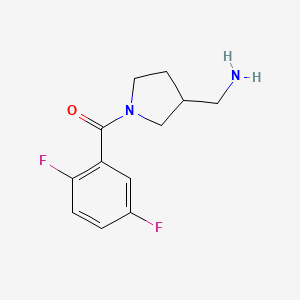
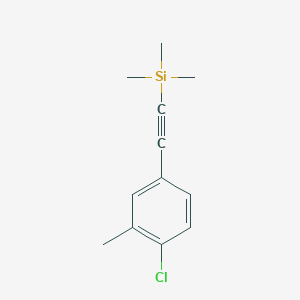
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
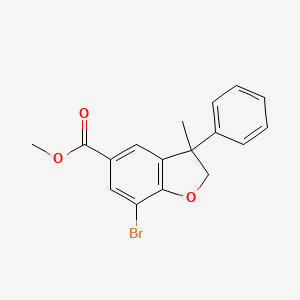
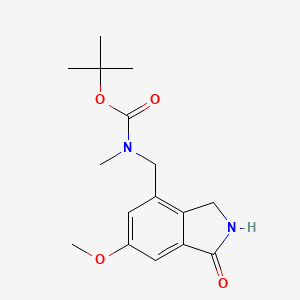
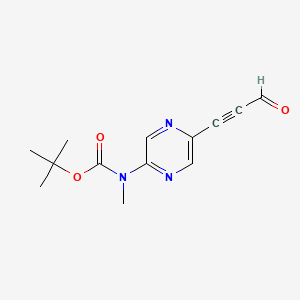
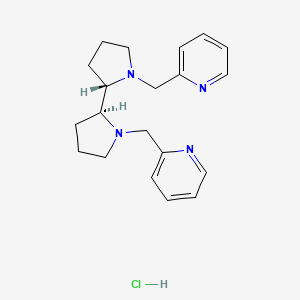
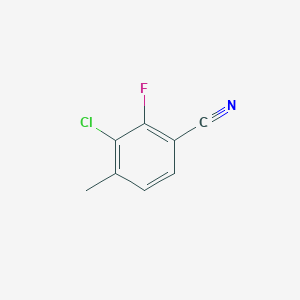

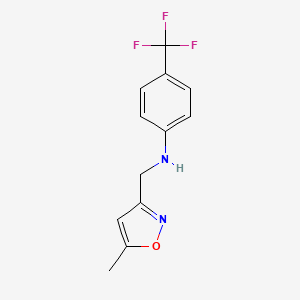
![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
